Lithium acetylacetonate

Catalog No.
S800598
CAS No.
18115-70-3
M.F
C5H7LiO2
M. Wt
106.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium acetylacetonate

CAS Number

18115-70-3

Product Name

Lithium acetylacetonate

IUPAC Name

lithium;(Z)-4-oxopent-2-en-2-olate

Molecular Formula

C5H7LiO2

Molecular Weight

106.1 g/mol

InChI

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;

InChI Key

JTEOOCAGEXVCBQ-LNKPDPKZSA-M

SMILES

[Li+].CC(=CC(=O)C)[O-]

Canonical SMILES

[Li+].CC(=CC(=O)C)[O-]

Isomeric SMILES

[Li+].C/C(=C/C(=O)C)/[O-]

Lithium acetylacetonate is a coordination compound formed from lithium ions and acetylacetone, a bidentate ligand. Its chemical formula is Li C5H7O2)\text{Li C}_5\text{H}_7\text{O}_2) or more commonly represented as Li acac \text{Li acac }. This compound exhibits unique properties due to its chelation, where the oxygen atoms of acetylacetone bond with the lithium ion, forming a stable five-membered ring structure. Lithium acetylacetonate is typically a white to pale yellow crystalline solid that is soluble in polar solvents like water and alcohols, but insoluble in non-polar solvents .

Currently, there is no scientific research readily available detailing a specific mechanism of action for lithium 2,4-pentanedionate. Its primary application lies in its role as a precursor for other organometallic compounds.

Lithium 2,4-pentanedionate can be harmful if swallowed, inhaled, or comes into contact with skin or eyes [].

  • Toxicity: Studies suggest it may be toxic if ingested in large quantities [].
  • Skin and eye irritation: Can cause irritation upon contact [].
  • Respiratory irritation: Inhalation of dust may irritate the respiratory system [].

Precautionary measures:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound [].
  • Handle in a well-ventilated area [].
  • Follow safe laboratory practices for handling chemicals.

Synthesis and Characterization:

Applications in Material Science:

Lithium 2,4-pentanedionate finds applications in material science due to its ability to form complexes with various metal ions. These complexes can be used as precursors for the synthesis of advanced materials like ceramics, thin films, and catalysts.

Other Potential Applications:

Research suggests that lithium 2,4-pentanedionate may have potential applications in other areas like:

  • Biomedical research: Studies have explored its use as an anti-cancer agent and for the delivery of drugs or imaging agents [, ].
  • Electrochemistry: Research is ongoing on its potential use in lithium-ion battery electrolytes.
, primarily due to its ability to act as a Lewis acid. It can undergo:

  • Deprotonation Reactions: Lithium acetylacetonate can lose a proton from the acetylacetone ligand, resulting in the formation of an anionic complex.
  • Coordination Complex Formation: It can form coordination complexes with transition metals, enhancing their catalytic properties in organic reactions .
  • Thermal Decomposition: Upon heating, lithium acetylacetonate decomposes, releasing gases and forming lithium oxide and other byproducts .

Lithium acetylacetonate can be synthesized through several methods:

  • Direct Reaction: Lithium hydroxide reacts with acetylacetone in a solvent like ethanol or methanol under reflux conditions.
    LiOH+2C5H8OLi C5H7O2)+2H2O\text{LiOH}+2\text{C}_5\text{H}_8\text{O}\rightarrow \text{Li C}_5\text{H}_7\text{O}_2)+2\text{H}_2\text{O}
  • Lithiation of Acetylacetone: Acetylacetone can be lithiated using butyllithium followed by quenching with lithium chloride.
  • Precipitation Method: Mixing lithium salts with acetylacetone in solution leads to precipitation of lithium acetylacetonate upon cooling .

Lithium acetylacetonate has diverse applications, including:

  • Catalyst and Co-catalyst: Utilized in various organic reactions such as oligomerization and polymerization.
  • Precursor for Lithium Compounds: Serves as a precursor for producing other lithium-based materials.
  • Stabilizer in Coatings: Employed in the formulation of coatings and paints to enhance stability and performance .

Studies on the interactions of lithium acetylacetonate focus on its role as a ligand in coordination chemistry. The compound's ability to form stable complexes with transition metals enhances catalytic activity and selectivity in reactions. Interaction studies also explore its solubility behavior in various solvents, which is influenced by the chelation effect and the polarity of the solvent used .

Lithium acetylacetonate shares structural and functional similarities with other metal acetylacetonates. Here are some comparable compounds:

CompoundMetal IonSolubilityMelting Point
Lithium AcetylacetonateLithiumPolar solventsHigh
Beryllium AcetylacetonateBerylliumChloroform108C108^{\circ}C
Iron (III) AcetylacetonateIronPolar solvents150C150^{\circ}C
Cobalt (II) AcetylacetonateCobaltPolar solvents200C200^{\circ}C

Uniqueness

Lithium acetylacetonate is unique among alkali metal acetylacetonates due to its monodentate binding nature compared to bidentate complexes formed by other metals like beryllium. This difference affects its solubility and reactivity, making it suitable for specific applications where simpler coordination is advantageous .

Dates

Modify: 2023-08-15

Explore Compound Types